molecular formula C4H9Cl2Ga B14268203 tert-Butyl(dichloro)gallane CAS No. 135257-35-1

tert-Butyl(dichloro)gallane

Cat. No.: B14268203
CAS No.: 135257-35-1
M. Wt: 197.74 g/mol
InChI Key: FBOMQYYHAMDELZ-UHFFFAOYSA-L
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Description

tert-Butyl(dichloro)gallane is an organogallium compound that features a gallium atom bonded to two chlorine atoms and a tert-butyl group. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl(dichloro)gallane can be synthesized through the reaction of gallium trichloride with tert-butyl lithium. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:

GaCl3+LiC4H9GaCl2(C4H9)+LiCl\text{GaCl}_3 + \text{LiC}_4\text{H}_9 \rightarrow \text{GaCl}_2(\text{C}_4\text{H}_9) + \text{LiCl} GaCl3​+LiC4​H9​→GaCl2​(C4​H9​)+LiCl

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(dichloro)gallane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The gallium center can participate in redox reactions, altering its oxidation state.

    Coordination Chemistry: The compound can form complexes with various ligands.

Common Reagents and Conditions

    Nucleophiles: Such as alkoxides, amines, and phosphines, are commonly used in substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or oxygen, can oxidize the gallium center.

    Reducing Agents: Such as lithium aluminum hydride, can reduce the gallium center.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkoxides can yield tert-butyl(alkoxy)gallium compounds.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl(dichloro)gallane is used as a precursor for the synthesis of other organogallium compounds. It is also used in studies of gallium’s coordination chemistry and reactivity.

Biology and Medicine

While direct applications in biology and medicine are limited, derivatives of organogallium compounds have been explored for their potential use in medical imaging and as anticancer agents.

Industry

In industry, this compound can be used in the production of gallium-containing materials, which are important in electronics and optoelectronics.

Mechanism of Action

The mechanism by which tert-Butyl(dichloro)gallane exerts its effects involves the reactivity of the gallium center. The gallium atom can coordinate with various ligands, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Similar Compounds

    Trimethylgallium: Another organogallium compound with three methyl groups attached to the gallium atom.

    Triethylgallium: Similar to trimethylgallium but with ethyl groups.

    Gallium trichloride: A simpler gallium compound with three chlorine atoms.

Uniqueness

tert-Butyl(dichloro)gallane is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and steric properties. This makes it distinct from other organogallium compounds, which typically have smaller alkyl groups or different substituents.

Properties

CAS No.

135257-35-1

Molecular Formula

C4H9Cl2Ga

Molecular Weight

197.74 g/mol

IUPAC Name

tert-butyl(dichloro)gallane

InChI

InChI=1S/C4H9.2ClH.Ga/c1-4(2)3;;;/h1-3H3;2*1H;/q;;;+2/p-2

InChI Key

FBOMQYYHAMDELZ-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C)[Ga](Cl)Cl

Origin of Product

United States

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